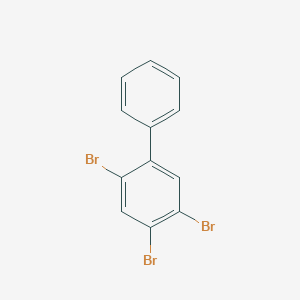

2,4,5-Tribromobiphenyl

Descripción general

Descripción

Synthesis Analysis

While the specific synthesis process for 2,4,5-Tribromobiphenyl is not directly detailed in the available literature, related compounds often involve regioselective bromination reactions. For example, the synthesis of polybrominated compounds typically utilizes halogenation of biphenyl structures under controlled conditions to introduce bromine atoms at specific positions on the aromatic rings (Martins & et al., 2003).

Molecular Structure Analysis

The molecular structure of 2,4,5-Tribromobiphenyl, like other polybrominated biphenyls, consists of a biphenyl core with bromine substituents. The presence of bromine atoms significantly influences the electronic properties of the molecule, including electron distribution and reactivity. X-ray diffraction and computational studies provide insights into the geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules (Sharma & et al., 2015).

Aplicaciones Científicas De Investigación

Summary of the Application

2,4,5-Tribromobiphenyl is a type of polybrominated biphenyl (PBB), which are common brominated flame retardants . They are used in a wide variety of consumer products, especially electronic appliances .

Methods of Application or Experimental Procedures

The detection methods of PBBs are mainly based on the gas chromatography-mass spectrometry (GC-MS) system . The running time of this method is 8.8 min, which is nearly 50% shorter than the test method described in International Electrotechnical Commission (IEC) standard 62321-6: 2015 .

Results or Outcomes

The analyzed PBB compounds showed good linearity in the concentration range of 0.1 – 5.0 mg/L, with all the correlation coefficients R2 higher than 0.994 . Also, the instrument detection limits (IDLs) for various compounds were lower than 15 μg/L .

Environmental Health and Safety

Summary of the Application

2,4,5-Tribromobiphenyl is a persistent organic pollutant that quickly spreads in the environment . It can accumulate in organisms and human fats, harming the human immune system, brain and nerve tissue, and may even cause cancer .

Methods of Application or Experimental Procedures

The health and environmental hazards associated with this substance have been identified in hazard lists developed by scientific bodies such as the US EPA or International Agency for Research on Cancer (IARC) .

Results or Outcomes

Due to the potential harm to human health and the environment, the use of PBBs has gained increasing awareness in many countries/regions . For example, the European Union and China have implemented directives and measures to restrict the use of hazardous substances such as PBBs in electrical and electronic products .

Ligand-Activated Transcriptional Activator

Summary of the Application

2,4,5-Tribromobiphenyl can act as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .

Methods of Application or Experimental Procedures

This involves molecular biology techniques where the compound is introduced to a biological system and its effects on gene expression are studied .

Results or Outcomes

It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Flame Retardants in Electronic Appliances

Summary of the Application

2,4,5-Tribromobiphenyl is a type of polybrominated biphenyl (PBB), which are common brominated flame retardants . They may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .

Methods of Application or Experimental Procedures

The compound is mixed with the plastic during the manufacturing process to enhance its flame-retardant properties .

Results or Outcomes

The use of PBBs has been restricted in many regions due to their toxicity and persistence in the environment . For example, the European Union and China have implemented directives and measures to restrict the use of hazardous substances such as PBBs in electrical and electronic products .

Ligand-Activated Transcriptional Activator

Summary of the Application

2,4,5-Tribromobiphenyl can act as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .

Methods of Application or Experimental Procedures

This involves molecular biology techniques where the compound is introduced to a biological system and its effects on gene expression are studied .

Results or Outcomes

It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Flame Retardants in Electronic Appliances

Summary of the Application

2,4,5-Tribromobiphenyl is a type of polybrominated biphenyl (PBB), which are common brominated flame retardants . They may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .

Methods of Application or Experimental Procedures

The compound is mixed with the plastic during the manufacturing process to enhance its flame-retardant properties .

Results or Outcomes

The use of PBBs has been restricted in many regions due to their toxicity and persistence in the environment . For example, the European Union and China have implemented directives and measures to restrict the use of hazardous substances such as PBBs in electrical and electronic products .

Safety And Hazards

Direcciones Futuras

While specific future directions for 2,4,5-Tribromobiphenyl were not found, the use of PBBs has gained increasing awareness in many countries/regions due to their toxicity and persistence in the environment . This suggests that future research may focus on finding safer alternatives or improving the environmental impact of these compounds.

Propiedades

IUPAC Name |

1,2,4-tribromo-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBROTCWKGRRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151024 | |

| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Tribromobiphenyl | |

CAS RN |

115245-07-3 | |

| Record name | 2,4,5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LO5M5MSK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)